[3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-methylbenzoate
Description
[3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-methylbenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenoxy group attached to the chromen-4-one core, which is further esterified with 3-methylbenzoic acid. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO5/c1-14-5-4-6-15(11-14)23(26)28-16-9-10-17-20(12-16)27-13-21(22(17)25)29-19-8-3-2-7-18(19)24/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJFLCRYWCADSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-methylbenzoate typically involves a multi-step process. One common method starts with the preparation of the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base. The resulting chromen-4-one is then brominated to introduce the bromophenoxy group. Finally, the esterification of the brominated chromen-4-one with 3-methylbenzoic acid is carried out using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-methylbenzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. The chromen-4-one core is known for its antioxidant and anti-inflammatory activities, making it a candidate for drug development. Additionally, the bromophenoxy group may enhance the compound’s ability to interact with biological targets, leading to improved efficacy.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-methylbenzoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound shares the chromen-4-one core but has a chlorobenzoate group instead of a bromophenoxy group.
3-(Pyridin-2-yl)coumarins: These compounds also contain a chromen-4-one core but are substituted with a pyridinyl group.
Uniqueness
The uniqueness of [3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-methylbenzoate lies in its specific combination of functional groups. The presence of both the bromophenoxy and 3-methylbenzoate groups provides distinct chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
